molecular formula C9H9BrN4O2 B12823146 Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12823146
M. Wt: 285.10 g/mol
InChI Key: LHRYDWMZHGJOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar N-heterocyclic system, which contains both pyrazole and pyrimidine rings.

Chemical Reactions Analysis

Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antitumor activity and enzyme inhibition .

Comparison with Similar Compounds

Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C9H9BrN4O2

Molecular Weight

285.10 g/mol

IUPAC Name

ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H9BrN4O2/c1-2-16-9(15)6-7(11)13-14-4-3-5(10)12-8(6)14/h3-4H,2H2,1H3,(H2,11,13)

InChI Key

LHRYDWMZHGJOAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.